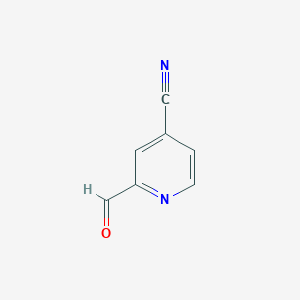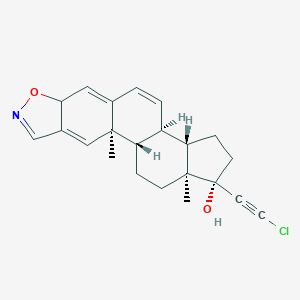
1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane derivatives, including compounds related to 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, involves strategies such as the reaction of (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene generated from CHCl3, highlighting the versatility of cyclopropane compounds in synthetic organic chemistry (Nikonova et al., 2018).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives has been extensively studied, with X-ray crystallography revealing the characteristic conformations and bonding geometries. For example, Abele et al. (1999) described the crystal structures of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, showing the unique secondary-structural motifs and intramolecular hydrogen bonding that contribute to their structural stability (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Properties
Cyclopropane compounds participate in various chemical reactions, offering unique reactivity due to the strained ring structure. For instance, the synthesis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes demonstrates the potential for cyclopropanation and highlights the chemical versatility of these compounds (Nikonova et al., 2018).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis
Enzymatic processes have been developed for the synthesis of chiral intermediates relevant to pharmaceutical compounds. For instance, a ketoreductase was employed to convert a related compound into a chiral alcohol, demonstrating the utility of enzymatic reactions in producing high-purity chiral substances for further chemical synthesis, highlighting a green and efficient approach to pharmaceutical intermediates production (Guo et al., 2017).
Chiral Auxiliaries in Organic Synthesis
Chiral auxiliaries derived from cyclopropanecarboxylic acids have been used in the stereochemical analysis of cyclopropanation reactions. These auxiliaries facilitate the synthesis of cyclic acetals with defined stereochemistry, important for creating compounds with specific optical activities (Ebens & Kellogg, 2010).
Synthesis and Biological Activity
Cyclopropanecarboxylic acid derivatives have been synthesized for the evaluation of their biological activities. New compounds were prepared to assess their herbicidal and fungicidal potentials, indicating the relevance of cyclopropane-containing compounds in agrochemical research (Tian et al., 2009).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Eye Damage 1 . The hazard statements include H318, which means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIQAEWPDRXLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588108 | |
| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
124276-34-2 | |
| Record name | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)








![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)
